An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride
An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a crucial chemical intermediate primarily utilized in the synthesis of the targeted anti-cancer drug, Acalabrutinib. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of Acalabrutinib for an audience of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a solid compound with the chemical formula C₅H₇Cl₂N₃.[1] It is also known by other names such as 2-(Aminomethyl)-3-chloropyrazine hydrochloride.[2] The hydrochloride salt form enhances its stability and handling properties. Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 939412-86-9 | [1] |
| Molecular Formula | C₅H₇Cl₂N₃ | [1] |
| Molecular Weight | 180.04 g/mol | [1] |
| Appearance | White to off-white or gray solid | [2] |
| Purity | Typically ≥97% | |
| Storage Temperature | Refrigerator |
Synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride
A common synthetic route to (3-Chloropyrazin-2-yl)methanamine hydrochloride involves the reduction of 3-chloropyrazine-2-carbonitrile.
Experimental Protocol: Synthesis from 3-chloropyrazine-2-carbonitrile
This protocol is based on a general procedure found in the literature.[3]
Materials:
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3-chloropyrazine-2-carbonitrile
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Raney Nickel (or other suitable nickel catalyst)
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Acetic acid
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Hydrogen gas
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Toluene
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1N Hydrochloric acid
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Tetrahydrofuran (THF)
Procedure:
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In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in acetic acid.
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Add Raney Nickel catalyst to the solution.
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Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon).
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Stir the reaction at room temperature for approximately 36 hours.
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Upon completion of the reaction (monitored by a suitable analytical method like TLC or LC-MS), filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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To the residue, add toluene and concentrate again to remove residual acetic acid. Repeat this step as necessary.
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Add 1N Hydrochloric acid to the residue, followed by toluene, and concentrate under reduced pressure. This step facilitates the formation of the hydrochloride salt.
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Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble impurities.
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Concentrate the filtrate to dryness to yield (3-Chloropyrazin-2-yl)methanamine hydrochloride.
Note: The product may be a black solid and can be further purified if necessary.[3]
Role in the Synthesis of Acalabrutinib
(3-Chloropyrazin-2-yl)methanamine hydrochloride is a key starting material in the multi-step synthesis of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[4] The synthesis involves a series of reactions that build the complex heterocyclic core of Acalabrutinib.
The general synthetic workflow from (3-Chloropyrazin-2-yl)methanamine hydrochloride to Acalabrutinib is depicted in the following diagram.
Caption: Synthetic workflow from the starting material to Acalabrutinib.
Mechanism of Action of Acalabrutinib: Targeting the BTK Signaling Pathway
Acalabrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This pathway is essential for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled cancer cell growth.
The binding of an antigen to the B-cell receptor initiates a signaling cascade. Downstream of the BCR, BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2).[5] This leads to the activation of several downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately promote cell survival and proliferation.
Acalabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6] By blocking the activity of BTK, Acalabrutinib effectively shuts down this pro-survival signaling cascade in malignant B-cells, leading to apoptosis (programmed cell death).
The following diagram illustrates the BTK signaling pathway and the point of inhibition by Acalabrutinib.
Caption: BTK signaling pathway and inhibition by Acalabrutinib.
Safety and Handling
(3-Chloropyrazin-2-yl)methanamine hydrochloride is classified as harmful if swallowed and causes serious eye damage.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. (3-Chloropyrazin-2-yl)methanamine hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3-Chloropyrazin-2-yl)Methanamine Hydrochloride CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
